2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one
Description
Properties
IUPAC Name |
2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-4-5-10-9(6-8)13-12(15-10)11(16)7-14(2,3)17-13/h4-6,15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKAFNNKNRCFAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2SC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322070 | |
| Record name | 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821948 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
354551-49-8 | |
| Record name | 2,2,8-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Properties
Recent studies have indicated that derivatives of thiopyrano compounds exhibit significant antiviral activity. Specifically, research has shown that related compounds can inhibit HIV-1 reverse transcriptase with promising efficacy. For instance, a study reported that certain derivatives demonstrated EC50 values in the nanomolar range against HIV strains, suggesting potential for development as antiviral agents .
The mechanism by which this compound exerts its biological effects may involve interaction with specific viral enzymes or host cell receptors. Molecular docking studies suggest that these compounds can bind effectively to the active sites of target enzymes, thereby inhibiting their activity and preventing viral replication .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of any new drug candidate. Preliminary data suggest that this compound exhibits favorable pharmacokinetic properties with low toxicity profiles in vivo. Importantly, it does not significantly inhibit major cytochrome P450 enzymes or the hERG potassium channel, indicating a potentially safe profile for therapeutic use .
Study 1: Antiviral Efficacy
In a recent study examining various thiopyrano derivatives for their antiviral efficacy against HIV-1, this compound was evaluated alongside other compounds. The results showed that it had comparable efficacy to established antiviral agents with EC50 values indicating potent inhibition of viral replication .
Study 2: Safety Assessment
A safety assessment was conducted using animal models to evaluate the toxicity and side effects associated with long-term administration of the compound. The findings indicated no significant adverse effects at therapeutic doses. The compound's pharmacokinetic profile suggested good bioavailability and minimal accumulation in vital organs .
Data Table: Summary of Biological Activities
| Activity | EC50 (nM) | Mechanism | Comments |
|---|---|---|---|
| HIV-1 Reverse Transcriptase Inhibition | 1.44 - 85.3 | Enzyme inhibition | Comparable to existing antivirals |
| Cytotoxicity in Tumor Cells | >1000 | Non-cytotoxic at therapeutic doses | Favorable safety profile |
| CYP450 Inhibition | No significant inhibition | Metabolic stability | Low risk for drug interactions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Core Heterocyclic Systems
- Thiopyrano[3,2-b]indol-4-one (Target Compound): Contains a sulfur atom in the fused pyran ring, which may enhance electronic polarization and influence binding interactions compared to oxygen-containing analogs .
- [1,3]Thiazino[3,2-a]indol-4-one: Features a thiazine ring (a six-membered ring with sulfur and nitrogen) fused to indol-4-one. This compound exhibits notable anti-proliferative activity against triple-negative breast cancer cells, highlighting the pharmacological relevance of sulfur-containing indolones .
- Pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one: A pyranoindolone fused with a pyrazole ring. The absence of sulfur and presence of nitrogen in the pyrazole moiety may alter reactivity and biological target specificity compared to the thiopyrano analog .
- Pyrimido[5,4-b]indol-4-one : Contains a pyrimidine ring fused to indol-4-one, with additional sulfanyl and phenyl substituents. This structure demonstrates the versatility of indol-4-one derivatives in drug design, particularly for modulating solubility and receptor affinity .
Substituent Effects
- In contrast, 8-methyl-2-propyl-4H-[1,3]thiazino[3,2-a]indol-4-one () shows enhanced cytotoxicity compared to its unsubstituted parent compound, suggesting alkyl substituents can fine-tune bioactivity .
Physicochemical Properties
Comparative Data Table
Q & A
Q. What synthetic strategies are most effective for preparing 2,2,8-Trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one, and what critical reaction parameters must be optimized?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization steps. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance reaction efficiency .
- Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) to drive cyclization while avoiding side reactions .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) can accelerate thioether formation or ring closure .
- Purification : Column chromatography or recrystallization from acetic acid is critical for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : H and C NMR are used to verify substituent positions and stereochemistry, particularly for distinguishing thiopyrano and indole moieties .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing, as demonstrated in structurally analogous thiopyrano-thienopyrimidinones .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiopyrano-indole ring formation) be elucidated to improve yield and selectivity?
Mechanistic studies require:
- Kinetic analysis : Monitoring reaction progress via TLC or HPLC to identify rate-determining steps .
- Isotopic labeling : Using deuterated solvents or C-labeled reagents to trace intermediate pathways .
- Computational modeling : Density Functional Theory (DFT) can predict transition states and energy barriers for cyclization steps .
Q. What strategies address discrepancies in spectroscopic data between synthesized batches or literature reports?
- Cross-validation : Compare NMR and MS data with structurally related compounds (e.g., pyrimido[5,4-b]indol-4-ones) to identify systematic errors .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., uncyclized intermediates) that may skew spectral interpretations .
- Crystallographic alignment : Overlay X-ray structures of analogs to confirm conformational consistency .
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock .
- QSAR modeling : Correlate substituent effects (e.g., methyl groups at positions 2,2,8) with activity trends observed in related thiopyrano-indole derivatives .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
